molecular formula C9H8F3N3O2 B10966038 2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10966038
M. Wt: 247.17 g/mol
InChI Key: SVODBDSCTGGYIQ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H8F3N3O2 It is known for its unique structure, which includes a hydrazinyl group, an oxo group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of hydrazine derivatives with oxo-substituted acetamides. One common method includes the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrazine hydrate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acetamides, hydroxyl derivatives, and other functionalized compounds depending on the specific reaction conditions .

Scientific Research Applications

2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific trifluoromethyl substitution, which can enhance its chemical stability and biological activity compared to other similar compounds. This substitution also influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8F3N3O2

Molecular Weight

247.17 g/mol

IUPAC Name

2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H8F3N3O2/c10-9(11,12)5-3-1-2-4-6(5)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17)

InChI Key

SVODBDSCTGGYIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NN

Origin of Product

United States

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